

# The Anti-Fibrotic Activity of TP-3654: A Technical Overview

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## Compound of Interest

Compound Name: TP-3654

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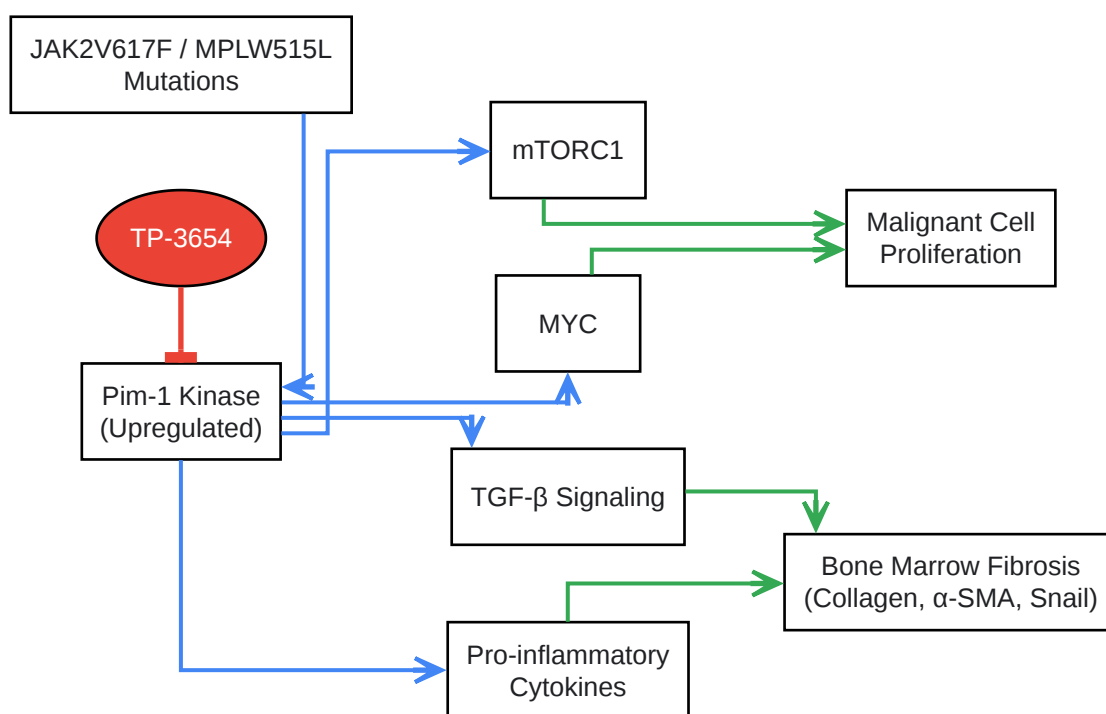
This technical guide provides an in-depth analysis of the anti-fibrotic properties of **TP-3654** (nuvisertib), an investigational selective inhibitor of PIM1 kinase. The document outlines the compound's mechanism of action, summarizes key preclinical and clinical data, and details the experimental protocols used in its evaluation for the treatment of myelofibrosis, a hematological malignancy characterized by progressive bone marrow fibrosis.

## Core Mechanism of Anti-Fibrotic Action

**TP-3654** exerts its anti-fibrotic effects by selectively inhibiting Pim-1 kinase, a serine/threonine kinase that is significantly upregulated in the hematopoietic progenitors of patients with myelofibrosis.[1][2][3] Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is frequently hyperactivated in myelofibrosis due to mutations in genes like JAK2, CALR, or MPL.[4] By inhibiting Pim-1, **TP-3654** modulates multiple pro-fibrotic signaling pathways, leading to a reduction in the production of extracellular matrix components and a decrease in bone marrow fibrosis.[1][2][3]

Mechanistically, the inhibition of Pim-1 by **TP-3654** has been shown to suppress the activity of several downstream targets, including mTORC1, MYC, and the TGF- $\beta$  signaling pathway.[1][2][3][4] The transforming growth factor-beta (TGF- $\beta$ ) pathway is a critical regulator of fibrosis in various tissues. **TP-3654** has been observed to reduce serum TGF- $\beta$  levels and diminish the expression of key fibrotic markers such as collagen I and III, Snail, and  $\alpha$ -smooth muscle actin in the bone marrow.[4]

Furthermore, **TP-3654** has demonstrated the ability to broadly reduce the levels of circulating pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, IL-10, EN-RAGE, and MIP-1 $\beta$ , which are known to contribute to the chronic inflammatory state that drives fibrosis in myelofibrosis.[5] This modulation of the cytokine profile is correlated with improvements in disease symptoms.[5]



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**Diagram 1: TP-3654 Mechanism of Action in Myelofibrosis.**

## Quantitative Data Summary

### Preclinical Efficacy in Murine Models of Myelofibrosis

The anti-fibrotic activity of **TP-3654** has been extensively evaluated in well-established murine models of myelofibrosis that recapitulate the human disease, including those driven by the Jak2V617F and MPLW515L mutations.[1][2][3][4][5][6][7]

| Parameter                  | Animal Model            | Treatment Group   | Outcome   | Reference    |
|----------------------------|-------------------------|---|---|--------------|
| Bone Marrow Fibrosis       | Jak2V617F               | TP-3654   | Significant attenuation of bone marrow fibrosis | [1][3]       |
| MPLW515L                   | TP-3654                 | Significant attenuation of bone marrow fibrosis                           | [1][3][6]                                       |              |
| Jak2V617F & MPLW515L       | TP-3654 vs. Ruxolitinib | TP-3654 exhibited more potent inhibition of bone marrow fibrosis          | [4]   |              |
| Jak2V617F & MPLW515L       | TP-3654 + Ruxolitinib   | Greater abrogation of bone marrow fibrosis compared to either agent alone | [1][3][4][6]                                    |              |
| Spleen Size (Splenomegaly) | Jak2V617F & MPLW515L    | TP-3654   | Significant reduction in spleen size and weight | [1][3][4][6] |
| Jak2V617F & MPLW515L       | TP-3654 + Ruxolitinib   | Greater reduction in spleen size compared to monotherapy                  | [1][3][6]                                       |              |
| Leukocytosis               | Jak2V617F & MPLW515L    | TP-3654   | Significant reduction in white blood cell       | [4][6]       |

|                    |  |         |   |     |
|--------------------|--|---------|---|-----|
|                    |  |         | and neutrophil counts   |     |
| Cell Proliferation | In vitro (JAK2V617F & MPLW515L mutant cells) | TP-3654 | Significant reduction in the proliferation of hematopoietic cells and progenitors | [4] |

## Clinical Activity in Patients with Relapsed/Refractory Myelofibrosis (NCT04176198)

Preliminary data from the ongoing Phase 1/2 clinical trial of **TP-3654** in patients with myelofibrosis who have been previously treated with or are ineligible for JAK inhibitor therapy have shown encouraging signs of clinical activity.[8][9][10][11][12][13]

| Parameter   | Patient Population                | Result   | Reference |
|---|-----------------------------------|--|-----------|
| Bone Marrow Fibrosis  | Relapsed/Refractory Myelofibrosis | Improvement observed in 42.9% of evaluable patients. In one case, a reduction from grade 3 to grade 2 was reported.  | [5]       |
| Spleen Volume Reduction (SVR)   | Relapsed/Refractory Myelofibrosis | ≥25% SVR (SVR25) observed in 22.2% of evaluable patients.  | [5]       |
| Symptom Improvement   | Relapsed/Refractory Myelofibrosis | ≥50% reduction in Total Symptom Score (TSS50) in 44.4% of evaluable patients.  | [5]       |
| Cytokine Modulation   | Relapsed/Refractory Myelofibrosis | Significant reduction in pro-inflammatory cytokines (e.g., EN-RAGE, MIP-1β) and an increase in anti-inflammatory cytokines (e.g., adiponectin). Cytokine reduction correlated significantly (p<0.001) with symptom and spleen responses. | [5]       |
| In a patient with bone marrow fibrosis improvement, reductions in IL-6 (68%), IL-12p40 (83%), MMP9 (56%), and EN-RAGE (68%) were noted. |                                   |  | [6]       |

## Experimental Protocols

### Preclinical Murine Models of Myelofibrosis

The in vivo anti-fibrotic efficacy of **TP-3654** was assessed using bone marrow transplantation-based murine models.<sup>[1][2][3][4][6]</sup>

#### Model Generation:

- **Donor Cells:** Bone marrow cells were harvested from donor mice and transduced with a retrovirus encoding either the human JAK2V617F or MPLW515L mutation.
- **Recipient Mice:** Lethally irradiated recipient mice (e.g., C57BL/6) were transplanted with the transduced bone marrow cells.
- **Disease Development:** Mice were monitored for the development of a myeloproliferative neoplasm phenotype, including leukocytosis, splenomegaly, and bone marrow fibrosis, which typically occurs over several weeks.

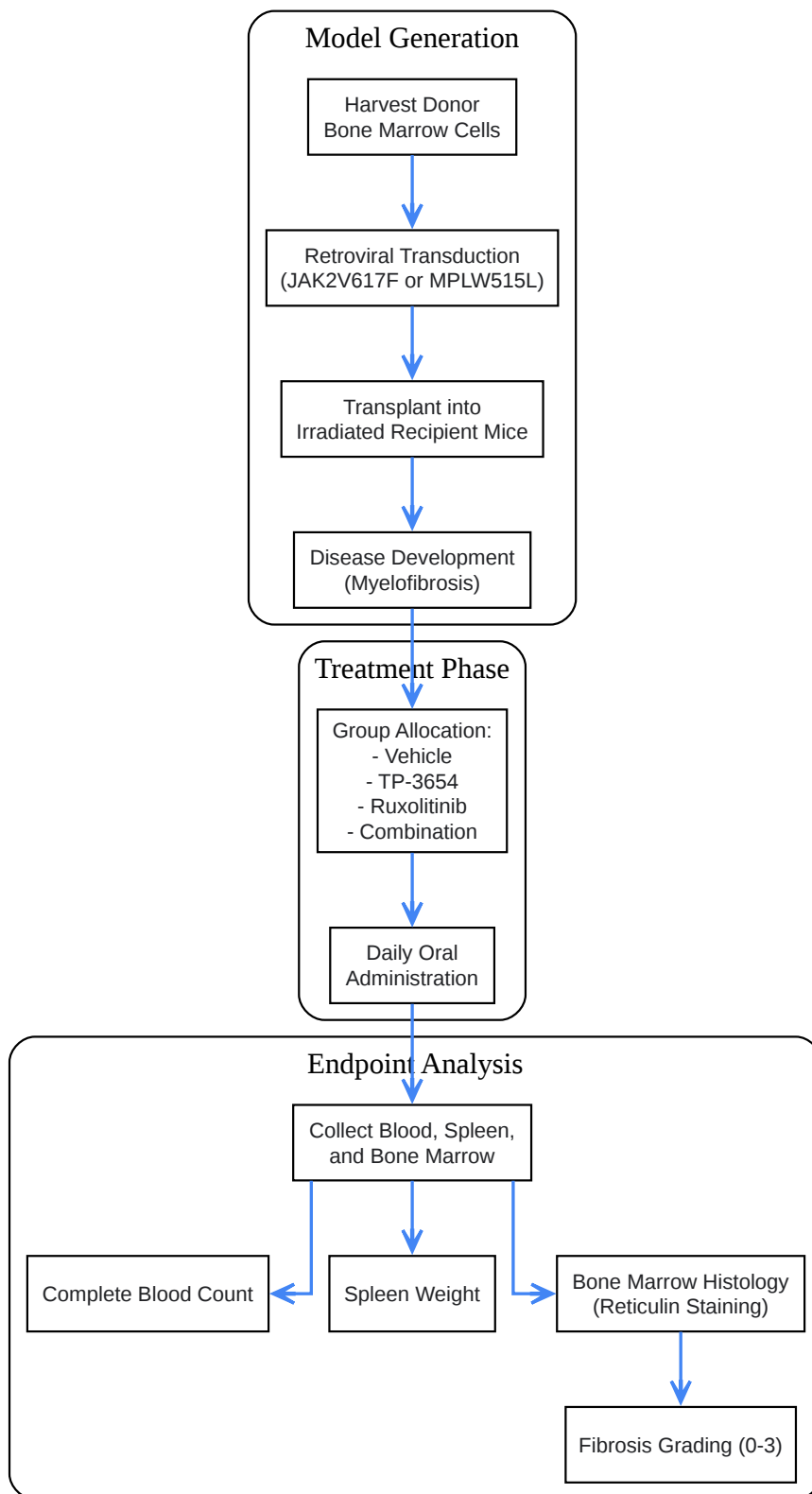
#### Treatment Regimen:

- **Drug Administration:** Once the disease was established, mice were treated with vehicle control, **TP-3654** (administered orally), ruxolitinib, or a combination of **TP-3654** and ruxolitinib.
- **Duration:** Treatment was typically administered daily for a period of 3 to 4 weeks.
- **Endpoint Analysis:** At the end of the treatment period, mice were euthanized, and tissues were collected for analysis. Peripheral blood was analyzed for complete blood counts. Spleens were excised and weighed. Bone marrow was flushed from femurs and tibias for histological analysis.

#### Histological Analysis of Bone Marrow Fibrosis:

- **Sample Preparation:** Bone sections were fixed, decalcified, and embedded in paraffin.
- **Staining:** Sections were stained with Gomori's silver stain (reticulin stain) to visualize reticulin fibers.

- Grading: The degree of bone marrow fibrosis was graded on a scale of 0 to 3, according to the European consensus scoring system.



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**Diagram 2:** Preclinical Experimental Workflow for **TP-3654** Efficacy Testing.

## Phase 1/2 Clinical Trial (NCT04176198)

This is an ongoing, multicenter, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **TP-3654** in patients with myelofibrosis.<sup>[8][9][10][11][12][13]</sup>

### Study Design:

- Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of **TP-3654** monotherapy. Patients are enrolled in sequential cohorts at increasing dose levels.
- Phase 2 (Dose Expansion): To further evaluate the safety, tolerability, and clinical activity of **TP-3654** at the RP2D. This phase includes multiple arms to assess **TP-3654** as a monotherapy and in combination with JAK inhibitors like ruxolitinib and momelotinib.<sup>[13]</sup>

### Key Eligibility Criteria:

- Diagnosis: Patients with primary or secondary myelofibrosis (post-polycythemia vera or post-essential thrombocythemia).
- Risk Stratification: Intermediate or high-risk disease as defined by the Dynamic International Prognostic Scoring System (DIPSS).
- Prior Treatment: Patients must have been previously treated with a JAK inhibitor and experienced treatment failure, loss of response, or are ineligible for JAK inhibitor therapy.
- Clinical Signs: Presence of splenomegaly (spleen volume  $\geq 450 \text{ cm}^3$  by MRI or CT) and measurable disease-related symptoms.

### Primary and Secondary Endpoints:

- Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), adverse events, and determination of the MTD/RP2D.



- Secondary Endpoints: Spleen volume reduction, improvement in total symptom score, overall survival, duration of response, and changes in bone marrow fibrosis. Pharmacodynamic markers, including the modulation of circulating cytokine levels, are also assessed.

## Conclusion

**TP-3654**, a selective PIM1 kinase inhibitor, has demonstrated significant anti-fibrotic activity in both preclinical models and early-phase clinical trials for myelofibrosis. Its mechanism of action, centered on the inhibition of multiple pro-fibrotic signaling pathways including TGF- $\beta$  and the reduction of pro-inflammatory cytokines, provides a strong rationale for its continued development. The observed improvements in bone marrow fibrosis in a subset of patients, a key hallmark of the disease that is not adequately addressed by current therapies, highlight the potential of **TP-3654** to be a disease-modifying agent. Further investigation in ongoing and future clinical trials is warranted to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with existing standards of care.

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